molecular formula C34H54O14 B1678646 Neutramycin CAS No. 1404-08-6

Neutramycin

Cat. No. B1678646
CAS RN: 1404-08-6
M. Wt: 686.8 g/mol
InChI Key: RZLRMVZBGPHYJA-XXJPCBNGSA-N
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Description

Synthesis Analysis

Neutramycins B-G were identified as probable biosynthetic intermediates or shunt metabolites of neutramycin biosynthesis . A strain of Streptomyces sp. 2AW was found to produce neutramycin among other antibiotics, and the gene clusters responsible for antibiotic production were identified through bioinformatic and chemical analyses .


Molecular Structure Analysis

The structures of the compounds in the neutramycin complex were solved by 2D NMR spectroscopic analysis . The gene encoding the polyketide synthase, which is involved in the biosynthesis of neutramycin, resides on a separate part of the chromosome from the genes responsible for tailoring cycloheximide-specific modifications .

Scientific Research Applications

Modulation of Neutrophil Function and Circulating Inflammatory Mediators

Neutramycin, or Azithromycin, has been studied for its effects on human neutrophils and circulating inflammatory mediators. In a study involving healthy volunteers, it was found that azithromycin has an initial neutrophil degranulating effect, indicated by rapid decreases in azurophilic granule enzyme activities in cells and corresponding increases in serum. The oxidative response to a particulate stimulus was also acutely enhanced. This action was associated with high plasma and neutrophil drug concentrations. Additionally, a continuous fall in chemokine and interleukin-6 serum concentrations was observed, accompanied by a delayed down-regulation of the oxidative burst and an increase in apoptosis of neutrophils up to 28 days after the last azithromycin dose. These findings suggest that acute neutrophil stimulation could facilitate the antibacterial effects of azithromycin, while delayed, potentially anti-inflammatory activity may curtail deleterious inflammation (Čulić et al., 2002).

Antimicrobial Activity

Neutramycin B-G were purified and analyzed for their structures and antimicrobial activity. The study found that these compounds are probable biosynthetic intermediates or shunt metabolites of neutramycin biosynthesis. Only one intermediate showed weak Gram-positive activity, highlighting the selective antimicrobial potential of these compounds (Graziani et al., 2003).

Impact on Neutrophil Survival and Apoptosis

Erythromycin, a macrolide antibiotic like neutramycin, was found to shorten neutrophil survival in a dose-dependent manner. This shortening of survival was brought about by acceleration of apoptosis. The study suggests that erythromycin, and potentially neutramycin, shorten neutrophil survival at least in part through elevation of intracellular cAMP levels, which could have implications for their anti-inflammatory action (Aoshiba et al., 1995).

properties

IUPAC Name

(1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O14/c1-17-9-12-26(36)45-19(3)21(16-43-33-31(42-8)30(41-7)27(37)20(4)46-33)29-23(47-29)10-11-25(35)34(5,39)14-13-22(17)48-32-28(38)24(40-6)15-18(2)44-32/h9-12,17-24,27-33,37-39H,13-16H2,1-8H3/b11-10+,12-9+/t17-,18+,19+,20+,21+,22-,23-,24-,27+,28+,29-,30+,31+,32-,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRMVZBGPHYJA-XXJPCBNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2CCC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023444
Record name Neutramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neutramycin

CAS RN

1404-08-6
Record name Neutramycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neutramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neutramycin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGP1MQF6TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
MP Kunstmann, LA Mitscher - Experientia, 1965 - Springer
… Similar difficulties have been encountered with neutramycin 8. The Rast method failed, isothermal distillation gave widely divergent values (513, 551, 589, 607, 621 and 660) …
Number of citations: 13 link.springer.com
L DV, F Barbatschi, M Dann, T SO, K MP… - Antimicrobial Agents …, 1963 - europepmc.org
NEUTRAMYCIN, A NEW NEUTRAL MACROLIDE ANTIBIOTIC. - Abstract - Europe PMC … NEUTRAMYCIN, A NEW NEUTRAL MACROLIDE ANTIBIOTIC. …
Number of citations: 8 europepmc.org
S Omura, M Tishler, A Nakagawa… - Journal of Medicinal …, 1972 - ACS Publications
… ,16 tylosin,17 chalcomycin,18 and neutramycin.19 While these antibiotics have many similar … The antibiotics of the third class, illustrated by chalcomycin and neutramycin, have only one …
Number of citations: 45 pubs.acs.org
EI Graziani, CR Overk, GT Carter - Journal of natural products, 2003 - ACS Publications
… Neutramycins B−G were purified from a historical sample of neutramycin in our antibiotic collection. The structures of the compounds were solved by 2D NMR spectroscopic analysis. …
Number of citations: 6 pubs.acs.org
E Schätzle, M Rottenberg - Experientia, 1965 - Springer
… Careful methanolysis of neutramycin diacetate at low temperatures produced methyl o-… This finding locates both acetylatable hydroxyls in neutramycin and means that the sugars are not …
Number of citations: 1 link.springer.com
M SUZUKI - Journal of Synthetic Organic Chemistry, Japan, 1972 - jstage.jst.go.jp
は じ め にマ ク ロライ ド (Macrolide) とい う名 称 は, 初 期 に その構 造 が 化 学 的 に研 究 され た Methymycin(1), ErythromycinA (2), CarbomycinA(3) に お い て, 大 環 状 ラク トン構 造 を母 …
Number of citations: 5 www.jstage.jst.go.jp
PWK Woo, JR Rubin - Tetrahedron, 1996 - Elsevier
… its biochemical rationale, is presented and applied to the configurational assignment of seven other analogous neutral macrolides (aldgamycins F, G, CP-61,884 complex, neutramycin, …
Number of citations: 19 www.sciencedirect.com
ER Stulberg, GL Lozano, JB Morin, H Park… - Frontiers in …, 2016 - frontiersin.org
… This strain illustrates the chemical virtuosity typical of the Streptomyces genus, producing cycloheximide as well as two other biosynthetically unrelated antibiotics, neutramycin, and …
Number of citations: 17 www.frontiersin.org
ME Jardim, P Varenne, MAA Ferreira - International Journal of Mass …, 1983 - Elsevier
The following 14 and 16-membered antibiotics of therapeutic interest have been studied using the CIMS technique: amaromycin, 5β desosamineerythrolide B, neutramycin, chalcomycin…
Number of citations: 4 www.sciencedirect.com
L Katz, GW Ashley - Chemical reviews, 2005 - ACS Publications
The term “macrolide” was originally proposed by RB Woodward in 1957 as an abbreviation of macrolactone glycoside antibiotics, a class of natural products composed of macrocyclic …
Number of citations: 282 pubs.acs.org

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